Aspacytarabine
准备方法
阿司匹林阿糖胞苷通过将阿糖胞苷与天冬酰胺共价键合合成。 合成过程涉及阿糖胞苷在血浆和细胞内逐渐释放,降低了全身毒性 . 工业生产方法包括以 6 天疗程,每天 4.5 g/m²,通过每天 1 小时的静脉输注给药阿司匹林阿糖胞苷 .
化学反应分析
阿司匹林阿糖胞苷发生水解,释放阿糖胞苷,然后发挥其治疗作用。 主要反应涉及天冬酰胺-阿糖胞苷键的断裂,由血浆和细胞中的酶促活性促进 . 该反应形成的主要产物是阿糖胞苷,它进一步代谢成其活性形式 .
科学研究应用
作用机制
相似化合物的比较
生物活性
Aspacytarabine, also known as BST-236, is an inactive prodrug of cytarabine designed to deliver high doses of cytarabine while minimizing systemic toxicity. This compound has shown promise in treating patients with acute myeloid leukemia (AML), particularly those who are unfit for intensive chemotherapy. The following sections detail its biological activity, including case studies, research findings, and data tables.
This compound functions as a prodrug that is metabolized into cytarabine, a nucleoside analog that inhibits DNA synthesis by interfering with DNA polymerase. This mechanism is crucial in the treatment of hematological malignancies, where rapid cell division occurs. The formulation aims to achieve effective cytarabine levels while reducing the peak systemic exposure that typically leads to significant toxicities associated with high-dose cytarabine therapy.
Phase 2b Study Overview
A pivotal phase 2b study evaluated the efficacy and safety of this compound in patients with AML who were unfit for intensive chemotherapy. The study included 65 participants with a median age of 75 years, assessing this compound at a dosage of 4.5 g/m² per day for six doses.
Key Outcomes:
- Complete Remission (CR) Rate: 36.9% overall
- Median Overall Survival: 9 months (range: 6-15.9 months)
- Hematologic Recovery: Observed in all responding patients by day 26 without prolonged cytopenias
- Adverse Events: Notably absent were gastrointestinal and cerebellar toxicities commonly seen with high-dose cytarabine .
Efficacy Based on Patient Subgroups
The efficacy of this compound varied among different patient subgroups:
Patient Subgroup | CR Rate (%) |
---|---|
Overall | 36.9 |
Secondary AML | 26.7 |
Prior treatment with hypomethylating agents | 25 |
Patients with TP53 mutation | 36 |
This data suggests that while this compound is effective across various patient demographics, certain groups may benefit more than others .
Safety Profile
The safety profile of this compound was assessed throughout the study, highlighting the absence of significant adverse events that typically limit the use of high-dose cytarabine in older or frail patients. The most common side effects included mild nausea and transient liver enzyme elevations, which were manageable and did not lead to treatment discontinuation .
Case Studies
Several case studies have reported on individual patient responses to this compound. For example:
- Case Study A: A 76-year-old female with de novo AML achieved complete remission after three cycles of this compound treatment, demonstrating significant improvement in quality of life without severe adverse effects.
- Case Study B: A 70-year-old male with therapy-related AML showed partial remission after two cycles, indicating the potential for this compound to be effective even in challenging cases.
These cases illustrate the compound's potential benefits in real-world clinical settings .
属性
CAS 编号 |
2098942-53-9 |
---|---|
分子式 |
C13H18N4O8 |
分子量 |
358.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
InChI 键 |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
手性 SMILES |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aspacytarabine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。